molecular formula C14H11NS B14475003 5-Methylphenanthridine-6(5H)-thione CAS No. 69209-30-9

5-Methylphenanthridine-6(5H)-thione

Cat. No.: B14475003
CAS No.: 69209-30-9
M. Wt: 225.31 g/mol
InChI Key: LPXKHRKKOPKJBM-UHFFFAOYSA-N
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Description

5-Methylphenanthridine-6(5H)-thione is a sulfur-containing heterocyclic compound derived from the phenanthridine scaffold. Its structure features a thione (C=S) group at the 6-position and a methyl substituent at the 5-position of the fused aromatic system. The molecular formula is C₁₄H₁₁NS, with an average molecular weight of 225.31 g/mol (calculated from and substitution of O with S). This compound is structurally related to 5-Methylphenanthridin-6(5H)-one (C₁₄H₁₁NO, MW 209.25 g/mol), where the thione group replaces the ketone oxygen .

The thione group enhances nucleophilicity, making it reactive toward alkylation, oxidation, and metal coordination compared to its oxo counterpart.

Properties

CAS No.

69209-30-9

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

5-methylphenanthridine-6-thione

InChI

InChI=1S/C14H11NS/c1-15-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(15)16/h2-9H,1H3

InChI Key

LPXKHRKKOPKJBM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=CC=CC=C3C1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylphenanthridine-6(5H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-methylphenanthridine-6-one with Lawesson’s reagent, which facilitates the conversion of the carbonyl group to a thiocarbonyl group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methylphenanthridine-6(5H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or hydrocarbon derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenanthridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and hydrocarbons.

    Substitution: Various substituted phenanthridine derivatives depending on the reagents used.

Scientific Research Applications

5-Methylphenanthridine-6(5H)-thione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of novel materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-Methylphenanthridine-6(5H)-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Structural Analogues Within the Phenanthridine Family

Key structural analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
5-Methylphenanthridin-6(5H)-one 5-CH₃, 6-O C₁₄H₁₁NO 209.25 Oxo group; lower reactivity vs. thione
7,10-Dihydro-5-Methyl-2-Nitro-6(5H)-Phenanthridinone 5-CH₃, 2-NO₂, 7,10-H₂ C₁₄H₁₁N₂O₃ 271.26 Nitro group; saturated bonds at 7,10
8,9-Dimethoxy-5-Methyl-6(5H)-Phenanthridinone 5-CH₃, 8,9-(OCH₃)₂, 6-O C₁₆H₁₅NO₃ 281.30 Methoxy groups enhance solubility
5-Methylphenanthridine-6(5H)-thione 5-CH₃, 6-S C₁₄H₁₁NS 225.31 Thione group; higher nucleophilicity

Sources:

Key Observations :

  • The thione group in this compound increases molecular weight by ~16 g/mol compared to the oxo analogue and alters electronic properties, enhancing susceptibility to nucleophilic reactions .
  • Nitro and methoxy substituents (e.g., in 7,10-Dihydro-5-Methyl-2-Nitro and 8,9-Dimethoxy derivatives) influence solubility and reactivity. Nitro groups are electron-withdrawing, while methoxy groups are electron-donating .

Comparison with Thione-Containing Heterocycles

Thiones in other heterocyclic systems exhibit distinct reactivity and synthetic pathways:

A. Benzimidazolone Thiones ()
  • Example : 1-Alkyl-3-methacryloyl-benzimidazolone thione.
  • Synthesis : Alkylation of benzimidazolone followed by acylation with acid chlorides.
  • Key Difference : Benzimidazolone thiones have a five-membered ring system, whereas phenanthridine thiones feature a fused tricyclic structure. This difference impacts aromaticity and conjugation .
B. Oxadiazole Thiones ()
  • Example : 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione.
  • Synthesis : Cyclization of hydrazides with carbon disulfide.
  • Key Difference : Oxadiazole thiones are smaller, planar heterocycles with higher ring strain, leading to faster reaction kinetics compared to phenanthridine thiones .
C. Pyridine-Thiones ()
  • Example: 5-Acetyl-3-cyano-4-(p-methoxyphenyl)-6-methylpyridine-2(1H)-thione.
  • Synthesis : Alkylation of pyridine-thione precursors.
  • Key Difference : Pyridine-thiones lack the fused aromatic system of phenanthridines, reducing π-π stacking interactions in solid-state structures .

Reactivity and Stability

  • Thionation Reactions : highlights that thionation of oxo compounds (e.g., using P₄S₁₀) can lead to rearrangements, as seen in the conversion of triazolopyrimidinediones to thiadiazolopyrimidinethiones. This suggests that this compound may undergo similar transformations under harsh conditions .
  • Alkylation : Unlike benzimidazolone thiones (), phenanthridine thiones are less prone to over-alkylation due to steric hindrance from the fused ring system.

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